1-(piperidine-3-carbonyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-(piperidine-3-carbonyl)piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2/c13-11(16)9-3-6-15(7-4-9)12(17)10-2-1-5-14-8-10/h9-10,14H,1-8H2,(H2,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBPACQOGWTRPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)N2CCC(CC2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary synthetic approach to 1-(piperidine-3-carbonyl)piperidine-4-carboxamide involves amidation reactions between piperidine derivatives functionalized at the 3- and 4-positions.
Amidation via Acid Chloride and Amine Reaction :
A common laboratory-scale method uses piperidine-3-carboxylic acid reacted with piperidine-4-carboxylic acid chloride in the presence of a base such as triethylamine. This reaction typically occurs in an organic solvent like dichloromethane at room temperature. The base neutralizes the hydrochloric acid formed during the reaction, driving the formation of the amide bond efficiently.
This method allows for controlled reaction conditions and good yields of the target compound.Condensation Reactions :
Alternatively, condensation of piperidine derivatives with appropriate carbonyl compounds can be employed. This method facilitates the formation of the amide linkage by direct condensation, often using coupling reagents or activating agents to enhance reaction rates and selectivity.Amidation Using Carboxylic Acid Derivatives :
The reaction of piperidine derivatives with carboxylic acids or their activated derivatives (such as acid chlorides or anhydrides) under mild conditions is another viable route. This method is adaptable for structural modifications to optimize biological activity.
Industrial Scale Preparation
Industrial synthesis of this compound typically adapts the laboratory methods to larger scales with process optimization for yield, purity, and cost-effectiveness.
Continuous Flow Reactors :
The use of continuous flow reactors allows for precise control of reaction parameters such as temperature, pressure, and reagent addition rates, improving reproducibility and scalability. This approach minimizes side reactions and facilitates automation.Base Selection and Solvent Optimization :
Triethylamine remains a preferred base due to its efficiency and ease of removal. Solvents like dichloromethane or other chlorinated solvents are commonly used, though greener alternatives are being explored to meet environmental regulations.Purification Techniques :
Industrial processes incorporate crystallization, filtration, and chromatographic methods to achieve high purity. The reaction mixture is often cooled to precipitate the product, which is then filtered and dried under controlled conditions.
Related Synthetic Strategies from Patents and Literature
While direct synthetic methods for this compound are somewhat limited in literature, insights can be drawn from related piperidine carboxamide syntheses:
Transfer Hydrogenation for Piperidine Modification :
Conversion of piperidine-4-carboxylic acid to substituted derivatives (e.g., 1-methylpiperidine-4-carboxylic acid) via transfer hydrogenation using formaldehyde, palladium on charcoal catalyst, and acidic conditions has been reported. This step precedes amidation reactions to introduce desired substituents on the piperidine ring.Use of Thionyl Chloride for Acid Chloride Formation :
Piperidine carboxylic acids are converted to acid chlorides using thionyl chloride, facilitating subsequent amidation with amines such as diethylamine or piperidine derivatives.Alternative Bases and Solvents :
Bases like diethylamine, pyridine, or triethylamine are employed depending on the desired reaction profile. Solvents such as DMF or dichloromethane are common, with reaction temperatures ranging from ambient to reflux conditions.
Summary Table of Preparation Methods
| Methodology | Key Reagents | Reaction Conditions | Scale | Notes |
|---|---|---|---|---|
| Amidation of piperidine-3-carboxylic acid with piperidine-4-carboxylic acid chloride | Piperidine-3-carboxylic acid, Piperidine-4-carboxylic acid chloride, Triethylamine | Room temperature, dichloromethane solvent | Lab and Industrial | High yield, mild conditions, base neutralizes HCl |
| Condensation with carbonyl compounds | Piperidine derivatives, Carbonyl compounds | Mild heating, coupling agents may be used | Lab scale | Allows functional group modifications |
| Transfer hydrogenation followed by amidation | Piperidine-4-carboxylic acid, Formaldehyde, Pd catalyst, Thionyl chloride, Diethylamine | 90–95 °C for hydrogenation; subsequent amidation at ambient to reflux | Industrial | Enables substitution on piperidine ring before amidation |
| Acid chloride formation via thionyl chloride | Piperidine carboxylic acid, Thionyl chloride | Ambient to reflux, inert atmosphere | Industrial | Prepares reactive intermediate for amidation |
| Use of alternative bases and solvents | Triethylamine, Diethylamine, Pyridine, DMF | 20–100 °C depending on base and solvent | Industrial | Base choice affects reaction rate and purity |
Research Findings and Notes
The amidation reaction is generally straightforward but requires careful control of moisture and temperature to prevent hydrolysis of acid chlorides.
Transfer hydrogenation is a valuable method for modifying the piperidine ring prior to amidation, offering a pathway to diverse derivatives.
Industrial processes emphasize continuous flow and automation to maintain consistent quality and reduce waste.
The choice of base and solvent significantly impacts reaction kinetics and product isolation, with triethylamine and dichloromethane being standard but alternatives considered for greener chemistry.
Purification typically involves crystallization and filtration, with drying under reduced pressure to obtain the final compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(piperidine-3-carbonyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Anticancer Activity
One of the most notable applications of 1-(piperidine-3-carbonyl)piperidine-4-carboxamide derivatives is their role in cancer treatment. Recent studies have identified these compounds as potent senescence-inducing agents against melanoma. For instance, a high-throughput screening identified a derivative with an effective concentration (EC50) of 1.24 μM for inducing senescence-like changes in human melanoma A375 cells, showcasing low cytotoxicity towards normal cells .
Case Study: Structure-Activity Relationship
A focused library of analogues derived from the initial hit compound demonstrated improved antiproliferative activity, with one compound achieving an IC50 value of 0.03 μM. The structural modifications were crucial for enhancing the activity and stability of these compounds in vivo .
| Compound | EC50 (μM) | IC50 (μM) | Remarks |
|---|---|---|---|
| Hit Compound | 1.24 | 0.88 | Initial screening hit |
| Compound 54 | 0.04 | 0.03 | Improved activity |
Inhibition of Kinases
Another significant application is the inhibition of anaplastic lymphoma kinase (ALK). A study reported that a piperidine carboxamide derivative exhibited an IC50 value of 0.174 μM against ALK, with selectivity over insulin-like growth factor-1 receptor (IGF1R) . The X-ray cocrystal structure revealed a unique conformation that allows for effective binding in the active site.
Table: Inhibition Potency Against Kinases
| Kinase | IC50 (μM) | Selectivity |
|---|---|---|
| Anaplastic Lymphoma Kinase (ALK) | 0.174 | High over IGF1R |
Sigma Receptor Affinity
Research has also explored the binding affinity of piperidine derivatives to sigma receptors, particularly sigma-1 and sigma-2 receptors. Compounds designed with specific modifications showed good affinity for sigma-1 receptors, making them potential candidates for neuroprotective therapies .
Binding Affinity Results
| Compound | Kis1 (nM) | Kis2 (nM) | Selectivity Ratio |
|---|---|---|---|
| Compound 1a | 22.5 | 180 | 8 |
| Compound 1b | 12.9 | 140 | 11 |
Potential Anti-Osteoporotic Agents
Recent investigations into piperidine-3-carboxamide derivatives revealed their inhibitory activities against cathepsin K, an enzyme involved in bone resorption. One derivative demonstrated an IC50 value of 13.52 µM, indicating potential use in treating osteoporosis .
| Compound | IC50 (μM) | Target Enzyme |
|---|---|---|
| F-12 | 13.52 | Cathepsin K |
Mechanism of Action
The mechanism of action of 1-(piperidine-3-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The piperidine-4-carboxamide scaffold is highly versatile, with modifications at the piperidine nitrogen or carboxamide side chain significantly influencing biological activity, selectivity, and pharmacokinetics. Below is a detailed comparison of key analogs from the evidence:
Table 1: Structural and Functional Comparison of Piperidine-4-carboxamide Derivatives
Structural Modifications and Activity Trends
- Antiviral Activity : Dichloropyridyl (DPCC, ) and furochromenyl (ZINC02123811, ) substituents enhance antiviral potency by interfering with viral gene expression or protease activity.
- Enzyme Inhibition : Bulky aromatic groups (e.g., pyrrolopyrimidinyl in LIMK2 inhibitors ) improve kinase binding via hydrophobic interactions.
- Synthetic Accessibility : Amide coupling (e.g., HATU/DIPEA in ) and Suzuki-Miyaura cross-coupling ( ) are common methods, with yields ranging from 10% to 80% depending on steric and electronic factors.
Pharmacokinetic and Selectivity Profiles
- Bioavailability : Compounds with pyridyl or trifluoromethyl groups (e.g., PF-04457845 in ) exhibit enhanced metabolic stability and oral bioavailability.
- Selectivity : Substitutions at the carboxamide nitrogen (e.g., 2-(pyridin-4-yl)ethyl in 27g ) reduce off-target effects by optimizing hydrogen-bonding networks.
Biological Activity
1-(Piperidine-3-carbonyl)piperidine-4-carboxamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, synthesis methods, structure-activity relationships, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 275.78 g/mol. The compound features a piperidine ring with a carbonyl group at the 3-position and a carboxamide group at the 4-position, which significantly influences its chemical reactivity and biological interactions .
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Condensation Reactions : Combining piperidine derivatives with appropriate carbonyl compounds.
- Amidation : Reacting piperidine derivatives with carboxylic acids or their derivatives to form amides.
These methods allow for the modification of functional groups to enhance biological activity or selectivity.
Analgesic and Anti-inflammatory Properties
Compounds structurally related to this compound have been investigated for their analgesic and anti-inflammatory effects. Research indicates that similar piperidine derivatives can interact with neurotransmitter receptors, suggesting potential applications in pain management and inflammation reduction .
Interaction with Sigma Receptors
Recent studies have highlighted the binding affinity of related piperidine derivatives to sigma receptors (σ1 and σ2). For instance, derivatives have shown promising results in binding assays, with some exhibiting high affinity for σ1 receptors (K_i values as low as 12.9 nM) while maintaining moderate selectivity against σ2 receptors . This interaction may play a crucial role in their therapeutic effects, particularly in neurological disorders.
Structure-Activity Relationship (SAR)
A detailed SAR analysis reveals that modifications in the piperidine structure can lead to significant changes in biological activity. For example:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Piperazine-1-carboxamide | Contains a piperazine ring instead of piperidine | Often used as anxiolytics |
| 1-(Piperidin-2-carbonyl)piperidin-4-carboxamide | Variation in carbonyl position | Potentially different biological activity |
| N-(Piperidin-4-carbonyl)benzamide | Benzene ring substitution | Enhanced lipophilicity |
These variations illustrate how slight structural changes can influence pharmacological profiles and therapeutic applications .
Case Studies and Research Findings
Several case studies have explored the pharmacological potential of piperidine derivatives, including this compound:
- Inhibition of Soluble Epoxide Hydrolase : A study identified related compounds as inhibitors of soluble epoxide hydrolase, demonstrating robust effects on serum biomarkers relevant to various disease models .
- Antiproliferative Activity : Research on N-Arylpiperidine-3-carboxamide derivatives revealed significant antiproliferative activity against melanoma cell lines, indicating potential applications in cancer therapy .
- Cathepsin K Inhibition : A series of novel piperidine derivatives were synthesized and evaluated for their inhibitory activities against cathepsin K, showing promise as anti-bone resorption agents for osteoporosis treatment .
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-(piperidine-3-carbonyl)piperidine-4-carboxamide?
Methodological Answer:
The synthesis typically involves sequential coupling reactions. For example:
Piperidine Activation : Activate the piperidine-3-carbonyl moiety using coupling agents like HATU or EDCI in anhydrous DMF .
Amide Bond Formation : React with piperidine-4-carboxamide under inert conditions (argon/nitrogen) at 0–25°C for 12–24 hours.
Purification : Use column chromatography (silica gel, methanol/dichloromethane gradient) or preparative HPLC to isolate the product.
Yields can vary (57–61%) depending on substituents and reaction optimization (e.g., temperature, catalyst loading) .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : Confirm structural integrity via H and C NMR, focusing on carbonyl (δ 165–175 ppm) and amide proton signals (δ 6.5–8.5 ppm) .
- HRMS : Validate molecular weight (e.g., calculated [M+H] for CHNO: 262.1542) with <2 ppm error .
- HPLC : Assess purity (>95%) using C18 columns and UV detection at 254 nm .
Basic: How do structural features (e.g., substituents) influence the compound’s reactivity?
Methodological Answer:
- Piperidine Ring Conformation : Substituents at the 3-position (carbonyl group) increase steric hindrance, potentially slowing coupling reactions .
- Amide Group : The carboxamide at the 4-position enhances hydrogen-bonding capacity, affecting solubility in polar solvents (e.g., DMSO vs. chloroform) .
- Electron-Withdrawing Groups : Modifications (e.g., fluorine) on aromatic rings can alter electronic density, impacting biological activity .
Advanced: How are structure-activity relationship (SAR) studies designed for this compound?
Methodological Answer:
SAR studies involve:
Analog Synthesis : Introduce substituents (e.g., alkyl chains, halogens) at the piperidine or carboxamide positions .
Biological Assays : Test analogs against target proteins (e.g., T-type Ca channels) using patch-clamp electrophysiology or fluorescence-based assays .
Data Analysis : Correlate substituent properties (e.g., lipophilicity, steric bulk) with IC values. For example, bulky groups at the benzylic position enhance inhibitory activity by 10-fold .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
Contradictions may arise from:
- Assay Conditions : Differences in buffer pH, ion concentrations, or cell lines (e.g., HEK293 vs. CHO cells) .
- Compound Purity : Validate via HPLC and HRMS to exclude impurities affecting results .
- Pharmacokinetic Variability : Assess metabolic stability (e.g., liver microsomes) to explain in vitro vs. in vivo discrepancies .
Advanced: What computational approaches predict binding modes of this compound?
Methodological Answer:
Docking Simulations : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., viral proteases or ion channels) .
MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) .
QSAR Models : Corrogate substituent parameters (logP, polar surface area) with activity data to guide analog design .
Advanced: How does in vitro efficacy translate to in vivo models for this compound?
Methodological Answer:
- In Vitro Screening : Use primary cell lines (e.g., hepatocytes) to assess IC values .
- In Vivo Testing : Administer orally (10–50 mg/kg) in rodent models, monitoring plasma concentrations via LC-MS/MS. For example, oral bioavailability <30% may necessitate prodrug strategies .
- Toxicity Profiling : Conduct histopathology and serum biomarker analysis (ALT/AST) to evaluate hepatic safety .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation of fine powders .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How are analogues optimized for target selectivity?
Methodological Answer:
Selective Substituents : Introduce groups that clash with off-target binding pockets (e.g., methyl for T-type vs. L-type Ca channels) .
Biophysical Assays : Use SPR or ITC to measure binding kinetics (K) against related targets .
Crystallography : Solve co-crystal structures to identify critical interactions (e.g., hydrogen bonds with Glu) .
Advanced: How is metabolic stability assessed during preclinical development?
Methodological Answer:
Microsomal Incubations : Incubate with human liver microsomes (HLM) and NADPH, monitoring parent compound depletion via LC-MS .
CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to identify drug-drug interaction risks .
Metabolite ID : Use high-resolution MS/MS to characterize phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
